molecular formula C13H10F2O2 B6373838 2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% CAS No. 1261961-68-5

2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, 95%

Cat. No. B6373838
CAS RN: 1261961-68-5
M. Wt: 236.21 g/mol
InChI Key: GWWAMYMIUSHZGO-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% (2F5FMPP), is a synthetic organic compound that has been the subject of research in recent years due to its unique properties. This compound has been studied for its potential applications in the fields of material science, pharmaceuticals, and biochemistry. In

Scientific Research Applications

2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% has been studied for its potential applications in the fields of material science, pharmaceuticals, and biochemistry. In material science, 2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% has been studied for its potential use as a corrosion inhibitor in metal surfaces. In pharmaceuticals, 2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% has been studied for its potential use as an anti-inflammatory agent. In biochemistry, 2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% has been studied for its potential use as a reagent in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways. Additionally, it is believed that the compound can interact with certain receptors in the body to produce a variety of physiological effects.
Biochemical and Physiological Effects
2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% has been studied for its potential anti-inflammatory and anti-oxidant properties. In vitro studies have shown that the compound can inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). Additionally, in vitro studies have shown that the compound can scavenge free radicals and inhibit the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% in laboratory experiments include its high yield and its relatively low cost. Additionally, the compound is easy to synthesize and can be stored for long periods of time without degradation. The main limitation of using 2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% in laboratory experiments is the lack of detailed information on the compound's mechanism of action, which can make it difficult to interpret the results of experiments.

Future Directions

The potential future applications of 2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% are numerous. One potential application is in the development of novel anti-inflammatory drugs. Additionally, the compound could be used as a reagent in the synthesis of biologically active compounds, as well as in the development of novel corrosion inhibitors. Another potential application is in the development of novel materials with improved properties. Finally, 2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% could be used as a reagent in the synthesis of other organic compounds.

Synthesis Methods

2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% can be synthesized by the reaction of 2-fluoro-4-methoxybenzaldehyde and 4-fluorophenol in the presence of a catalyst. In the reaction, the aldehyde and the phenol are reacted in the presence of a catalyst such as sulfuric acid, hydrochloric acid, or sodium hydroxide to yield 2-Fluoro-5-(2-fluoro-4-methoxyphenyl)phenol, 95%. The reaction can be carried out at room temperature and has a relatively high yield of 95%.

properties

IUPAC Name

2-fluoro-5-(2-fluoro-4-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-9-3-4-10(12(15)7-9)8-2-5-11(14)13(16)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWAMYMIUSHZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684283
Record name 2',4-Difluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261961-68-5
Record name 2',4-Difluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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